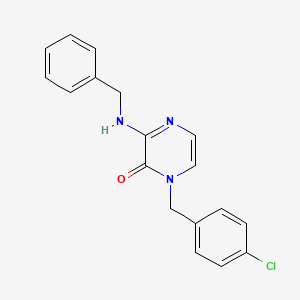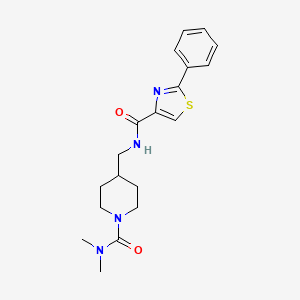
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BCP, and it has been shown to exhibit promising biological activity against various diseases.
Mecanismo De Acción
The mechanism of action of 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors involved in disease pathways. The compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In diabetic rats, the compound has been shown to reduce blood glucose levels and improve insulin sensitivity. The compound has also been shown to exhibit anti-inflammatory activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one in lab experiments is its potent biological activity. The compound has been shown to exhibit activity against various diseases at low concentrations. However, one limitation of using the compound is its relatively complex synthesis method. The synthesis requires several steps and the use of a suitable catalyst, which may increase the cost and time required for the experiment.
Direcciones Futuras
There are several future directions for the research on 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one. One potential direction is the investigation of its activity against other diseases, such as neurodegenerative diseases and viral infections. The compound may also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Additionally, the compound may be used as a lead compound for the development of new drugs with similar biological activity.
Métodos De Síntesis
The synthesis of 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one involves the reaction of 4-chlorobenzylamine and 3-(benzyloxy)-1-(4-chlorobenzyl)pyrazin-2(1H)-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent activity against various diseases, including cancer, diabetes, and inflammation. The compound has also been investigated for its potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
3-(benzylamino)-1-[(4-chlorophenyl)methyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)13-22-11-10-20-17(18(22)23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYYEGLMJLBXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2969686.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2969687.png)

![3-[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoylamino]benzoic acid](/img/structure/B2969690.png)

![1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969693.png)
![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)
![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)
